O-(2-Bromo-5-fluorobenzyl)hydroxylamine Hydrochloride
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Overview
Description
O-(2-Bromo-5-fluorobenzyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C7H8BrClFNO and a molecular weight of 256.49 . It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a benzyl group substituted with bromine and fluorine atoms. This compound is often used in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Bromo-5-fluorobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 2-bromo-5-fluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
O-(2-Bromo-5-fluorobenzyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The hydroxylamine group can be oxidized to a nitroso or nitro group, or reduced to an amine.
Condensation Reactions: The compound can react with carbonyl compounds to form oximes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzyl derivatives.
Oxidation Reactions: Products include nitroso and nitro derivatives.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
O-(2-Bromo-5-fluorobenzyl)hydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of O-(2-Bromo-5-fluorobenzyl)hydroxylamine Hydrochloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. The hydroxylamine group can react with carbonyl groups to form stable oximes, which can further undergo various chemical transformations. This reactivity makes it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
O-(2-Fluorobenzyl)hydroxylamine Hydrochloride: Similar structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride: Contains multiple fluorine atoms, which can significantly alter its reactivity and physical properties.
Uniqueness
O-(2-Bromo-5-fluorobenzyl)hydroxylamine Hydrochloride is unique due to the presence of both bromine and fluorine atoms on the benzyl group. This combination of substituents provides a balance of reactivity and stability, making it a versatile reagent in various chemical reactions and applications .
Properties
Molecular Formula |
C7H8BrClFNO |
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Molecular Weight |
256.50 g/mol |
IUPAC Name |
O-[(2-bromo-5-fluorophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H7BrFNO.ClH/c8-7-2-1-6(9)3-5(7)4-11-10;/h1-3H,4,10H2;1H |
InChI Key |
ATFSACBCPXWONS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CON)Br.Cl |
Origin of Product |
United States |
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